3-[2-Nitro-4-(trifluoromethyl)anilino]propanoic acid
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 3-[2-Nitro-4-(trifluoromethyl)anilino]propanoic acid involves several steps and key transformations. In one study, the synthesis of isomeric (3,3,3-trifluoropropyl)anilines was achieved from corresponding nitrobenzaldehydes. The critical step in this process was the conversion of the carboxylic group of 3-(nitrophenyl)propanoic acids into the trifluoromethyl group using sulfur tetrafluoride (SF4) . This method could potentially be adapted for the synthesis of 3-[2-Nitro-4-(trifluoromethyl)anilino]propanoic acid by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to 3-[2-Nitro-4-(trifluoromethyl)anilino]propanoic acid can be characterized using various analytical techniques. For instance, a novel partially reduced polynitro aromatic compound was characterized by elemental analysis, infrared spectroscopy (IR), proton nuclear magnetic resonance (1H NMR), and X-ray single crystal diffraction. Density functional theory (DFT) and Hartree-Fock (HF) methods were used to calculate the optimized geometries, which closely resembled the crystal structure. These computational methods can also predict vibrational frequencies, which are essential for understanding the molecular structure of such compounds .
Chemical Reactions Analysis
The chemical reactivity of nitroaromatic compounds, which are structurally related to 3-[2-Nitro-4-(trifluoromethyl)anilino]propanoic acid, can be complex. For example, the use of 3-methyl-1-sulfonic acid imidazolium nitrate ([Msim]NO3) as a Brønsted acidic ionic liquid and nitrating agent has been shown to efficiently nitrate aromatic compounds, including aniline derivatives. This reagent works by in situ generation of nitrogen dioxide as a radical, which can then react with aromatic compounds to yield nitroarenes . Such reactions are crucial for the functionalization of aromatic rings and could be relevant for further derivatization of 3-[2-Nitro-4-(trifluoromethyl)anilino]propanoic acid.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-[2-Nitro-4-(trifluoromethyl)anilino]propanoic acid can be inferred from related compounds. For instance, neutral Ni(II) complexes derived from anilino-substituted enone ligands with trifluoromethyl groups have been synthesized and characterized. These complexes exhibit significant activity in the polymerization of ethylene, indicating that the trifluoromethyl and anilino substituents contribute to the reactivity and stability of the complexes. The physical properties such as molecular weight and degree of branching of the resulting polymers were also reported, which can provide insights into the behavior of similar trifluoromethyl-containing compounds .
Scientific Research Applications
Metabolic and Pharmacokinetic Studies
Studies on compounds structurally related to 3-[2-Nitro-4-(trifluoromethyl)anilino]propanoic acid have provided insights into their metabolic pathways and pharmacokinetics. For instance, S-1, a selective androgen receptor modulator, exhibited characteristics like low clearance, moderate volume distribution, and extensive metabolism in rats, highlighting the need to understand the molecular properties and metabolic profiles for potential therapeutic applications (Wu et al., 2006). Similarly, nitro-fatty acids, with structural similarities to the compound , have been shown to undergo metabolic processes like β-oxidation and adduction to plasma proteins in mice, revealing their potential as cell-signaling mediators with anti-inflammatory properties (Rudolph et al., 2009).
Agricultural Applications
Certain nitro compounds similar to 3-[2-Nitro-4-(trifluoromethyl)anilino]propanoic acid have been explored for agricultural purposes. For instance, 3-nitrooxypropanol has been studied for its effects on reducing methane emissions in ruminants, potentially offering a way to mitigate environmental impact from livestock (Haisan et al., 2014). Another study examined the effects of this compound on digestion, energy, and nitrogen balance in lactating dairy cows, providing crucial insights into its impact on livestock health and productivity (Reynolds et al., 2014).
Medical Research and Therapeutics
Compounds structurally related to 3-[2-Nitro-4-(trifluoromethyl)anilino]propanoic acid have been investigated for their therapeutic potential. For example, studies have explored their role in protecting against oxidative stress-induced neuronal damage (La Fontaine et al., 2000), probing the intracellular redox status of tumors (Hyodo et al., 2006), and examining the antithrombotic and vasodilating activities of nitrolic acids (Rehse et al., 1996). Furthermore, nitro-oleic acid, a nitric-oxide-derived fatty acid, has been studied for its vasculoprotective properties and its role in inhibiting Angiotensin II–induced hypertension (Zhang et al., 2010).
properties
IUPAC Name |
3-[2-nitro-4-(trifluoromethyl)anilino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N2O4/c11-10(12,13)6-1-2-7(8(5-6)15(18)19)14-4-3-9(16)17/h1-2,5,14H,3-4H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRTPACJKQFUDEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])NCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70377413 | |
Record name | N-[2-Nitro-4-(trifluoromethyl)phenyl]-beta-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70377413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-Nitro-4-(trifluoromethyl)anilino]propanoic acid | |
CAS RN |
37040-43-0 | |
Record name | N-[2-Nitro-4-(trifluoromethyl)phenyl]-beta-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70377413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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